D-Ribose-2,5-13C2

Description

Overview of D-Ribose as a Central Metabolite in Cellular Biosynthesis

D-ribose is a five-carbon monosaccharide, or pentose (B10789219) sugar, that holds a central position in cellular metabolism. ontosight.aivita-world24.de It is a fundamental building block for a number of essential biomolecules. Most notably, D-ribose is a key structural component of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), the molecules that carry and transmit genetic information. vita-world24.deincacao.be

Beyond its role in nucleic acid synthesis, D-ribose is a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. vita-world24.desweetcures.co.uk ATP stores and transports chemical energy within cells, powering a vast array of cellular activities, from muscle contraction to nerve impulse propagation. incacao.besweetcures.co.uk The availability of D-ribose can be a rate-limiting factor in the synthesis of ATP, particularly in tissues with high energy demands like the heart and skeletal muscles. casi.org D-ribose is synthesized in the body through the pentose phosphate (B84403) pathway (PPP), a metabolic route that also produces NADPH, a crucial reducing agent in many biosynthetic reactions. ontosight.aicasi.org

Rationale for Site-Specific ¹³C-Labeling of D-Ribose for Tracer Applications

The strategic placement of ¹³C labels at specific carbon positions within the D-ribose molecule, known as site-specific or positional labeling, offers a higher level of resolution in metabolic studies compared to uniform labeling (where all carbons are labeled). The choice of which carbon atoms to label depends on the specific metabolic pathway being investigated.

The rationale for using a doubly labeled isotopologue like D-Ribose-2,5-¹³C₂ lies in its ability to provide more detailed information about the transformations of the ribose molecule. When D-Ribose-2,5-¹³C₂ enters a metabolic pathway, the ¹³C labels at positions 2 and 5 act as distinct markers. By tracking the fate of these specific carbon atoms in downstream metabolites, researchers can deduce the precise enzymatic reactions and pathways that have been utilized.

For instance, in the study of the pentose phosphate pathway, the cleavage and rearrangement of the carbon skeleton of ribose can be meticulously followed. The specific labeling pattern in the resulting metabolites can reveal the relative activities of the oxidative and non-oxidative branches of the PPP. Similarly, in nucleotide biosynthesis, tracking the incorporation of the labeled carbons from D-Ribose-2,5-¹³C₂ into the purine (B94841) and pyrimidine (B1678525) rings provides direct evidence of de novo synthesis pathways. This level of detail is often not achievable with uniformly labeled or singly labeled tracers.

The use of specifically labeled compounds like D-Ribose-2,5-¹³C₂ enhances the power of metabolic flux analysis and provides a more nuanced understanding of the intricate and dynamic nature of cellular biosynthesis.

Structure

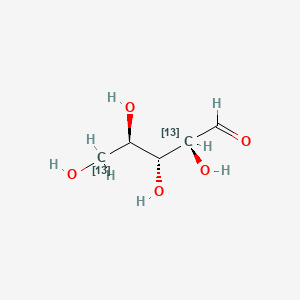

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-NXWAPHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([13C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Frameworks for 13c Labeled D Ribose in Metabolic Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural environment of atomic nuclei. irisotope.com In the context of metabolic tracing, it is uniquely suited for identifying the exact position of 13C labels within a molecule, a capability that is crucial for distinguishing between different metabolic routes.

Principles of 13C-NMR for Elucidating Carbon Skeletal Labeling Patterns

13C Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for directly observing the carbon backbone of organic molecules. irisotope.comksu.edu.sa The basic principle lies in the magnetic properties of the 13C nucleus, which has a nuclear spin of I = 1/2. cambridge.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or chemical shift, of a 13C nucleus is highly sensitive to its local electronic environment. ksu.edu.sacambridge.org This sensitivity allows for the differentiation of non-equivalent carbon atoms within a molecule, providing a unique signal for each distinct carbon position. bhu.ac.in

The introduction of a 13C-labeled substrate, such as D-Ribose-2,5-13C2, into a biological system leads to the incorporation of the 13C isotopes into various metabolites. The resulting 13C enrichment significantly enhances the signal intensity, overcoming the low natural abundance (1.1%) of 13C. cambridge.orgfrontiersin.org The key to elucidating carbon skeletal labeling patterns lies in the analysis of 13C-13C spin-spin coupling. When two 13C nuclei are covalently bonded, their magnetic fields interact, causing the NMR signal of each carbon to split into a doublet. cambridge.orgismrm.org The magnitude of this splitting, known as the J-coupling constant, provides direct evidence of the connectivity between the labeled carbons.

By analyzing the patterns of these couplings in the 13C NMR spectrum, researchers can piece together the carbon skeleton of a metabolite and determine which bonds were formed or broken during its synthesis. researchgate.netnih.gov This positional isotopomer analysis is invaluable for distinguishing between different metabolic pathways that may lead to the same product but with a different arrangement of carbon atoms. nih.gov For instance, the specific labeling pattern in a metabolite derived from this compound can reveal the relative contributions of the pentose (B10789219) phosphate (B84403) pathway versus glycolysis.

Application of Advanced Heteronuclear Multidimensional NMR Techniques (e.g., 1H-13C HSQC, HCCH-TOCSY) in Complex Metabolite Mixtures

While one-dimensional (1D) 13C NMR is powerful, complex mixtures of metabolites, such as cell extracts, often result in crowded spectra with overlapping signals. To overcome this, advanced multidimensional NMR techniques are employed. These methods separate signals into two or more frequency dimensions, greatly enhancing spectral resolution.

1H-13C Heteronuclear Single Quantum Coherence (HSQC) is a cornerstone two-dimensional (2D) NMR experiment that correlates the chemical shifts of protons directly attached to 13C atoms. Each peak in the HSQC spectrum represents a C-H bond, with one axis corresponding to the 1H chemical shift and the other to the 13C chemical shift. This provides an unambiguous assignment of protons to their attached carbons, significantly simplifying the analysis of complex mixtures. The high sensitivity of proton detection is leveraged in this experiment, making it more efficient than direct 13C detection.

HCCH-TOCSY (Total Correlation Spectroscopy) is a more advanced 3D or 4D NMR technique that extends the correlations beyond directly bonded atoms. It correlates all protons within a spin system, effectively tracing the proton-proton connectivity network throughout a molecule. When combined with 13C editing, as in the HCCH-TOCSY experiment, it becomes a powerful tool for identifying and assigning signals from 13C-labeled metabolites. nih.gov The HSQC-TOCSY experiment, a 2D variant, provides the 13C-edited proton TOCSY connectivity, which helps to definitively show the number of 13C sites in each metabolite. nih.gov These techniques are particularly useful for tracing the journey of the 13C labels from this compound through intricate metabolic pathways, allowing for the deconvolution of complex spectra and the confident identification of labeled products. nih.gov

Use of 13C-Labeled D-Ribose for Conformational and Dynamic Studies of Biomolecules

Beyond metabolic tracing, 13C-labeled D-ribose is a valuable tool for studying the structure, conformation, and dynamics of biomolecules, particularly RNA and DNA. The incorporation of this compound into the sugar-phosphate backbone of nucleic acids provides site-specific probes for NMR analysis.

Sugar Pucker Conformation: The ribose ring can adopt different puckered conformations (e.g., C2'-endo or C3'-endo), which significantly influences the helical structure of nucleic acids. 13C NMR can be used to determine the predominant sugar pucker and to study conformational transitions.

Backbone Torsion Angles: The various torsion angles that define the shape of the sugar-phosphate backbone can be constrained by measuring 13C-1H, 13C-13C, and 13C-31P coupling constants.

Molecular Dynamics: NMR relaxation experiments on 13C-labeled nucleic acids can provide information about the internal motions and dynamics of the ribose moiety on a wide range of timescales. This is crucial for understanding how these molecules function, as their biological activity is often linked to their dynamic behavior.

The site-specific labeling with this compound allows for the targeted investigation of specific regions within a larger biomolecule, reducing spectral complexity and enabling the study of local conformational changes upon binding to proteins or other ligands.

Mass Spectrometry (MS) for Mass Isotopologue Analysis and Quantification

Mass spectrometry is another cornerstone analytical technique in metabolic tracing studies. Unlike NMR, which distinguishes positional isotopomers, MS separates ions based on their mass-to-charge ratio (m/z). This allows for the determination of the mass isotopologue distribution of a metabolite, which is the relative abundance of molecules with different numbers of 13C atoms. MS is highly sensitive and can detect and quantify metabolites at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For many metabolites, including sugars like ribose and their derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC separation. Common derivatization methods include silylation or methoximation.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule, which can be used for identification by comparison to spectral libraries.

In the context of 13C-labeling experiments with this compound, GC-MS is used to measure the incorporation of 13C into various metabolites. The mass shift in the molecular ion or specific fragment ions indicates the number of 13C atoms incorporated into the metabolite. This information is crucial for calculating the fractional enrichment of the label and for quantifying the relative fluxes through different metabolic pathways. For example, by analyzing the mass isotopologue distribution of lactate (B86563) or amino acids, one can infer the metabolic pathways that were active in converting the labeled ribose.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolite Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a premier platform for comprehensive metabolomics due to its ability to analyze a wide range of non-volatile and thermally labile compounds without the need for derivatization. This makes it particularly well-suited for the analysis of polar metabolites, such as those found in central carbon metabolism.

In an LC-MS system, the sample is first separated by liquid chromatography, typically using reversed-phase or hydrophilic interaction chromatography (HILIC) to resolve a wide array of metabolites. The eluent from the LC column is then introduced into the mass spectrometer, where molecules are ionized, most commonly by electrospray ionization (ESI), and their m/z ratios are measured.

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that combines the use of stable isotope tracers, like this compound, with high-resolution LC-MS. nih.gov SIRM allows for the simultaneous measurement of the concentrations and isotopic enrichment of a large number of metabolites in a single experiment. This provides a global snapshot of metabolic activity and allows for the comprehensive tracing of the labeled carbons throughout the metabolic network.

The high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are critical for SIRM. They enable the accurate determination of the mass isotopologue distributions of metabolites, even in complex biological matrices. By analyzing these distributions, researchers can:

Trace the flow of carbon from this compound into various metabolic pathways, including glycolysis, the pentose phosphate pathway, the TCA cycle, and nucleotide synthesis.

Quantify the relative contributions of different pathways to the production of a particular metabolite.

Identify and quantify metabolic bottlenecks or alterations in pathway activity in response to genetic or environmental perturbations.

The comprehensive nature of LC-MS-based SIRM provides a systems-level view of metabolism that is highly complementary to the detailed positional information obtained from NMR spectroscopy.

Data Tables

Table 1: Comparison of NMR and MS for 13C-Labeled Metabolite Analysis

| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

|---|---|---|

| Information Provided | Positional isotopomers (location of 13C) | Mass isotopologues (number of 13C atoms) |

| Sensitivity | Lower (micromolar to millimolar) | Higher (nanomolar to picomolar) |

| Resolution | High spectral resolution | High mass resolution |

| Sample Preparation | Minimal, non-destructive | Often requires extraction and derivatization (GC-MS) |

| Quantification | Absolute quantification possible with standards | Relative quantification is straightforward; absolute requires isotopic standards |

| Primary Application | Elucidating reaction mechanisms and pathways | Quantifying metabolic fluxes and pool sizes |

Quantification of Isotope Distribution and Enrichment in Metabolites Derived from this compound

The use of D-Ribose specifically labeled with ¹³C at the C-2 and C-5 positions (D-Ribose-2,5-¹³C₂) in metabolic tracing studies allows for the detailed quantification of isotope distribution and enrichment in a variety of downstream metabolites. This analysis provides critical insights into the activity of metabolic pathways that utilize ribose. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules based on the number and position of heavy isotopes. nih.gov

When D-Ribose-2,5-¹³C₂ is introduced into a biological system, its carbon atoms are incorporated into other molecules through various metabolic routes. The specific placement of the ¹³C labels at the second and fifth carbons allows researchers to track the fate of these atoms with high precision. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used to measure the mass isotopomer distributions of intracellular metabolites. d-nb.infonih.gov These techniques separate complex mixtures of molecules and then determine their mass-to-charge ratio, allowing for the identification and quantification of different isotopologues (molecules that differ only in their isotopic composition). embopress.org

The quantification of ¹³C enrichment provides a measure of how much of a particular metabolite is derived from the labeled D-Ribose. This is often expressed as a percentage of the total pool of that metabolite. embopress.org By analyzing the mass shifts in the mass spectra of metabolites, researchers can determine the number of ¹³C atoms incorporated from the D-Ribose-2,5-¹³C₂ tracer. For instance, a mass increase of +2 Daltons compared to the unlabeled version of a metabolite would indicate the incorporation of both ¹³C atoms from the tracer.

Detailed Research Findings

Research utilizing ¹³C-labeled glucose, a precursor to ribose, has established a strong foundation for interpreting data from ribose tracers. For example, studies using [1,2-¹³C₂]glucose have shown that the distribution of ¹³C in lactate and ribose can reveal the relative activities of glycolysis and the pentose phosphate pathway (PPP). nih.govphysiology.org Specifically, the metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in singly labeled ribose, while the non-oxidative PPP can produce ribose with multiple ¹³C labels. nih.gov This principle is directly applicable to tracing with D-Ribose-2,5-¹³C₂.

When D-Ribose-2,5-¹³C₂ is metabolized, the resulting isotopologue patterns in key intermediates provide quantitative data on pathway fluxes. For example, the ribose moiety of RNA, derived from ribose-5-phosphate (B1218738) (R5P), is a key indicator of PPP activity. nih.gov Analysis of the ¹³C enrichment in RNA-derived ribose can provide a time-integrated measure of flux through the PPP. sci-hub.se

Table 1: Hypothetical Isotope Enrichment in Key Metabolites after Incubation with D-Ribose-2,5-¹³C₂

This table illustrates the expected mass isotopologue distribution (MID) for several key metabolites following the metabolism of D-Ribose-2,5-¹³C₂. The notation M+n represents the isotopologue with 'n' ¹³C atoms incorporated from the tracer.

| Metabolite | Pathway | Expected Major Isotopologues | % Enrichment (M+2) | % Enrichment (Other) |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | M+2 | High | Low |

| Lactate | Glycolysis/PPP | M+1, M+2 | Varies | Varies |

| Alanine (B10760859) | Amino Acid Synthesis | M+1, M+2 | Varies | Varies |

| Citrate | TCA Cycle | M+2 | Moderate | Low |

Table 2: Research Findings on ¹³C Enrichment in Metabolites from Labeled Glucose Tracers

This table summarizes findings from studies using ¹³C-labeled glucose, which informs the expected outcomes for D-Ribose-2,5-¹³C₂ tracing. The data shows the percentage of different isotopologues found in key metabolites.

| Tracer | Cell Type | Metabolite | M+1 (%) | M+2 (%) | Reference |

| [1,2-¹³C₂]glucose | Human Hepatoma (Hep G2) | Lactate | 1.9 | 10 | physiology.org |

| [1,2-¹³C₂]glucose | Human Hepatoma (Hep G2) | Ribose | Present | Present | physiology.org |

| [U-¹³C]glucose | Human Lung Cancer Tissue | Lactate | - | 15.1 (as M+3) | nih.gov |

| [U-¹³C]glucose | Human Lung Cancer Tissue | Alanine | - | 9.1 (as M+3) | nih.gov |

Note: In the study by Fan et al. (2011), uniformly labeled glucose ([U-¹³C]-Glc) was used, leading to M+3 isotopologues of lactate and alanine via glycolysis. nih.gov The study by Jones et al. (2001) found that both singly (M+1) and doubly (M+2) labeled lactate and ribose were produced from [1,2-¹³C₂]glucose, indicating activity in both the oxidative and non-oxidative branches of the PPP. physiology.org

The quantitative analysis of isotope distribution from D-Ribose-2,5-¹³C₂ allows for the calculation of metabolic fluxes, which represent the rates of metabolic reactions. creative-proteomics.com This is a cornerstone of ¹³C metabolic flux analysis (¹³C-MFA), a powerful technique for understanding cellular metabolism. sci-hub.se By fitting the measured mass isotopomer distributions to a metabolic network model, researchers can estimate the fluxes through various pathways with a high degree of precision. sci-hub.seresearchgate.net

Applications of D Ribose 2,5 13c2 in Metabolic Flux Analysis

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs in parallel to glycolysis. It is responsible for producing NADPH, a reducing agent essential for antioxidant defense and biosynthetic reactions, and ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis. The PPP is divided into two main branches: the oxidative and the non-oxidative branches.

Differential Assessment of Oxidative and Non-Oxidative PPP Branches

D-Ribose-2,5-13C2 is instrumental in distinguishing the metabolic activities of the oxidative and non-oxidative branches of the PPP. The oxidative branch is a unidirectional pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. nih.gov The non-oxidative branch, on the other hand, consists of a series of reversible reactions that interconvert various sugar phosphates. nih.gov

When cells are supplied with this compound, the labeled ribose can enter the non-oxidative branch of the PPP. The distribution of the 13C label in the intermediates of glycolysis and the PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be analyzed to determine the relative fluxes through both branches. This allows for a quantitative understanding of how cells partition glucose metabolism between energy production (glycolysis) and the synthesis of reducing power and biosynthetic precursors (PPP).

Interconnections Between PPP and Glycolysis in Carbon Metabolism

The PPP and glycolysis are intricately connected through shared intermediates, namely glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. This interconnection allows for the flow of carbon between the two pathways, depending on the metabolic needs of the cell. This compound is a valuable tracer for studying these interconnections.

By tracing the fate of the 13C labels from this compound, researchers can follow the conversion of ribose-5-phosphate into glycolytic intermediates. For example, the appearance of 13C in fructose-6-phosphate and glyceraldehyde-3-phosphate after the administration of labeled ribose provides direct evidence of the flux from the PPP back into glycolysis. This is particularly important in situations where the demand for NADPH is high, and the excess ribose-5-phosphate is recycled back into the central carbon metabolism.

The following table summarizes the key enzymes and intermediates involved in the interconnection between the PPP and glycolysis:

| Pathway | Key Enzymes | Shared Intermediates |

| Pentose Phosphate Pathway | Transketolase, Transaldolase | Fructose-6-phosphate, Glyceraldehyde-3-phosphate |

| Glycolysis | Phosphofructokinase, Aldolase | Fructose-6-phosphate, Glyceraldehyde-3-phosphate |

Impact of this compound on Understanding Metabolic Reversibility within the PPP

The non-oxidative branch of the PPP is characterized by its reversible reactions, allowing for a flexible response to changing metabolic demands. nih.gov this compound can be used to probe the directionality and extent of these reversible reactions. The scrambling of the 13C label among the various sugar phosphates of the non-oxidative PPP provides insights into the bidirectionality of the transketolase and transaldolase reactions.

This understanding of metabolic reversibility is crucial for accurately modeling cellular metabolism and for identifying potential targets for therapeutic intervention in diseases characterized by altered metabolic states, such as cancer.

Investigation of Nucleotide and Nucleic Acid Biosynthesis Pathways

Ribose, in the form of ribose-5-phosphate, is a fundamental building block for nucleotides and nucleic acids, which are essential for a multitude of cellular processes, including genetic information storage, energy transfer, and signaling.

Tracing this compound Incorporation into Ribonucleotides and Deoxyribonucleotides

This compound serves as a direct tracer for the biosynthesis of ribonucleotides (the building blocks of RNA) and deoxyribonucleotides (the building blocks of DNA). When cells are cultured in the presence of labeled ribose, the 13C atoms are incorporated into the ribose moiety of newly synthesized nucleotides.

By using techniques such as mass spectrometry, researchers can quantify the enrichment of 13C in the ribonucleotide and deoxyribonucleotide pools. This provides a direct measure of the rate of de novo nucleotide synthesis. This approach has been instrumental in understanding how cells regulate nucleotide production in response to various stimuli, such as growth signals or cellular stress.

The incorporation of labeled ribose can be tracked in specific nucleotide species, as detailed in the table below:

| Nucleotide Type | Building Blocks of | Labeled Component from this compound |

| Ribonucleotides | RNA | Ribose sugar |

| Deoxyribonucleotides | DNA | Deoxyribose sugar (derived from ribose) |

De Novo Synthesis of Purines and Pyrimidines and Ribose Contribution

The synthesis of purine (B94841) and pyrimidine (B1678525) bases, the nitrogenous components of nucleotides, is a complex process that utilizes various small molecules as precursors. utah.edu In the de novo synthesis of purines, the purine ring is assembled directly onto a ribose-5-phosphate scaffold. pixorize.com In contrast, for pyrimidines, the pyrimidine ring is synthesized first and then attached to ribose-5-phosphate. davuniversity.org

The following table outlines the key precursors for the de novo synthesis of purine and pyrimidine rings:

| Nucleotide Base | Key Precursors |

| Purines | Glycine, Aspartate, Glutamine, CO2, Formate |

| Pyrimidines | Aspartate, Carbamoyl phosphate |

Contributions to Understanding Anabolic and Catabolic Processes in Cellular Models

The use of stable isotope tracers, such as this compound, is fundamental to metabolic flux analysis (MFA), a powerful technique for dissecting the intricate network of biochemical reactions within a cell. By introducing this labeled compound, researchers can trace the path of the 13C atoms as they are incorporated into various downstream metabolites. This process provides a quantitative snapshot of the rates (fluxes) of different metabolic pathways, offering deep insights into the balance between anabolic (biosynthetic) and catabolic (breakdown) processes.

The pentose phosphate pathway (PPP) is a central route for D-Ribose metabolism and serves as a critical nexus for biosynthesis. cam.ac.uk The oxidative branch of the PPP generates NADPH, a primary source of reducing equivalents essential for anabolic reactions, and produces precursors for nucleotide synthesis. nih.gov The non-oxidative branch of the PPP reversibly connects pentose metabolism with glycolysis, producing intermediates for the synthesis of aromatic amino acids and nucleotides. cam.ac.uknih.gov By tracking the isotopomer distribution in metabolites of glycolysis, the TCA cycle, and biosynthetic end-products, this compound allows for the elucidation of how cells partition resources between energy generation (catabolism) and the synthesis of biomass components (anabolism).

Assessment of Fatty Acid Synthesis and Turnover Through Ribose-Derived Intermediates

The synthesis of fatty acids is a highly energy-demanding anabolic process that relies heavily on the products of the pentose phosphate pathway. nih.gov Specifically, the PPP is a major source of the cytosolic NADPH required for the reductive steps in fatty acid biosynthesis. nih.gov The use of this compound enables researchers to quantify the contribution of the PPP to the NADPH pool dedicated to lipogenesis.

When this compound enters the PPP, the labeled carbons are rearranged and can be transferred to glycolytic intermediates like glyceraldehyde-3-phosphate and fructose-6-phosphate. These can then be metabolized to pyruvate and subsequently to acetyl-CoA, the primary building block for fatty acids. The analysis of the 13C labeling patterns in newly synthesized fatty acids, such as palmitate, reveals the extent to which ribose-derived carbons are incorporated. More importantly, it provides a measure of the PPP activity that supports fatty acid synthesis by supplying the necessary NADPH. For instance, studies have demonstrated that increased PPP flux is a consistent marker in systems with high biosynthetic requirements. vanderbilt.edu By measuring the incorporation of 13C from labeled glucose tracers into fatty acids, the rate of de novo lipogenesis (DNL) can be quantified, and this principle extends to ribose tracers. paulogentil.com

Table 1: Tracing 13C from this compound to Fatty Acid Synthesis

| Metabolic Step | Labeled Compound | Significance in Tracing |

|---|---|---|

| Entry into Pentose Phosphate Pathway | This compound | Initiates the tracing of labeled carbons through the PPP. |

| Oxidative PPP | NADPH | While not directly labeled, its production rate is inferred from the flux through the PPP, which is measured by the tracer. It's the key reducing equivalent for fatty acid synthesis. nih.gov |

| Non-Oxidative PPP | 13C-Glyceraldehyde-3-P, 13C-Fructose-6-P | Labeled intermediates that can re-enter glycolysis. |

| Glycolysis & Pyruvate Dehydrogenase | 13C-Acetyl-CoA | The direct precursor for fatty acid synthesis, carrying the labeled carbon atoms derived from ribose. |

| Fatty Acid Synthesis | 13C-Palmitate and other fatty acids | The final labeled products. The degree and pattern of 13C incorporation are measured to quantify the contribution of the PPP to de novo lipogenesis. paulogentil.com |

Analysis of Amino Acid Metabolism Interplay with Pentose Cycle Flux

The pentose phosphate pathway is directly linked to amino acid metabolism through the production of key precursor molecules. The non-oxidative branch of the PPP generates erythrose-4-phosphate (E4P), which, along with phosphoenolpyruvate from glycolysis, is a precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, ribose-5-phosphate (R5P), a central intermediate of the PPP, is a precursor for the synthesis of histidine. nih.gov

By using this compound as a tracer, metabolic flux analysis can quantify the proportion of ribose that is channeled towards the synthesis of these specific amino acids. The detection of 13C atoms in the aromatic amino acid and histidine pools provides direct evidence of the flux from the PPP into these anabolic pathways. This allows researchers to understand how cells allocate pentose phosphates between nucleotide synthesis and amino acid synthesis under various physiological or pathological conditions. This analysis is crucial for understanding the metabolic adaptations of cells that require high rates of protein synthesis and biomass production.

Characterization of Metabolic Reprogramming in Specific Biological Systems

Metabolic reprogramming is a hallmark of many diseases, most notably cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. researchgate.net Isotope tracers like this compound are invaluable tools for characterizing these altered metabolic states. vanderbilt.edu Cancer cells, for instance, often exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen, and show increased flux through the PPP. cam.ac.uk This increased PPP activity provides the necessary building blocks for nucleotides (via R5P) and the reducing power (via NADPH) for antioxidant defense and the synthesis of fatty acids and other macromolecules needed for rapid cell growth. cam.ac.uknih.gov

Applications in Investigating Cellular Metabolic Adaptations

The use of this compound allows for detailed investigation into how cells adapt their metabolism in response to various stimuli, such as nutrient availability, oxygen levels (hypoxia), or genetic mutations. escholarship.org For example, under hypoxic conditions, many cancer cells increase their reliance on alternative carbon sources and upregulate specific pathways to maintain viability and growth. escholarship.org

Studies utilizing 13C-labeled tracers can precisely map these adaptations. For instance, tracing experiments can reveal a shift in the balance between the oxidative and non-oxidative branches of the PPP to meet specific cellular demands—either increased NADPH for redox homeostasis and biosynthesis or increased R5P for nucleotide synthesis. In highly proliferative cells, there is an upregulation of de novo fatty acid synthesis to build new cell membranes, a process heavily supported by NADPH from the PPP. escholarship.org By quantifying the flow of labeled carbons from this compound into lipids and other biomass components, researchers can build a quantitative model of the metabolic reprogramming that defines a specific cellular state, such as in cancer or immune cell activation.

Table 2: Observed Metabolic Flux Adaptations Using 13C Tracers

| Cellular Condition | Observed Metabolic Shift | Role of the Pentose Phosphate Pathway | Information Gained from 13C-Ribose Tracing |

|---|---|---|---|

| Rapid Proliferation (e.g., Cancer) | Increased glycolysis and lactate (B86563) production (Warburg Effect). cam.ac.uk | Upregulated to provide R5P for nucleotides and NADPH for biosynthesis and antioxidant defense. cam.ac.uknih.gov | Quantifies the increased flux towards nucleotide and fatty acid synthesis derived from ribose. |

| Oxidative Stress | Redirection of glucose flux from glycolysis to the PPP. | Maximizes NADPH production to regenerate reduced glutathione and combat reactive oxygen species. nih.gov | Measures the increased relative activity of the oxidative PPP compared to the non-oxidative branch. |

| Nutrient Limitation (e.g., Hypoxia) | Increased reliance on alternative carbon sources like glutamine. escholarship.org | Maintains production of R5P for nucleic acid synthesis and NADPH for reductive biosynthesis. | Elucidates how ribose metabolism is integrated with the metabolism of other nutrients to sustain cell function. |

Computational and Theoretical Aspects in D Ribose 2,5 13c2 Tracer Studies

Development of Metabolic Network Models for 13C-Flux Analysis

At the heart of any 13C-Metabolic Flux Analysis (13C-MFA) study is the metabolic network model. nih.govresearchgate.net This model is a mathematical representation of the biochemical reactions occurring within a cell, defining the scope of the flux analysis. frontiersin.org For studies involving D-Ribose-2,5-13C2, the model must accurately depict the pathways of ribose metabolism, including its entry into central carbon metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP) and its subsequent distribution through glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic pathways for the synthesis of biomass components like amino acids and nucleotides. d-nb.infonsf.govnih.govfrontiersin.org

The construction of these models involves several key steps:

Reaction Stoichiometry: The model must include a comprehensive set of biochemical reactions with correct stoichiometry. frontiersin.org This information is often curated from databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.net

Atom Transitions: Crucially, the model must specify the mapping of carbon atoms from substrates to products for each reaction. frontiersin.org For this compound, this means precisely tracking the fate of the 13C labels at the second and fifth positions as ribose is metabolized.

Compartmentalization: In eukaryotic cells, metabolic pathways are often distributed between different cellular compartments, such as the cytosol and mitochondria. nsf.gov Accurate models account for this compartmentalization to correctly interpret flux distributions. nsf.gov

Biomass Composition: A "biomass formation" reaction is often included to account for the drain of metabolic precursors into cellular macromolecules. d-nb.info The stoichiometric coefficients for this reaction are determined by the measured macromolecular composition of the cells. d-nb.info

The development of these models is an iterative process. Discrepancies between the model predictions and experimental data can reveal gaps in our understanding of metabolic pathways, leading to model refinement and the discovery of new biochemical reactions. sci-hub.se

Table 1: Key Components of a Metabolic Network Model for this compound Tracer Studies

| Component | Description | Relevance to this compound |

| Reaction Network | A curated set of biochemical reactions representing cellular metabolism. | Must include the pentose phosphate pathway, glycolysis, TCA cycle, and anabolic pathways utilizing ribose. nih.govfrontiersin.org |

| Atom Transitions | The precise mapping of atoms from reactants to products for each reaction. | Essential for tracking the 13C labels from this compound through the metabolic network. frontiersin.org |

| Cellular Compartments | Delineation of metabolic reactions occurring in different subcellular locations (e.g., cytosol, mitochondria). | Important for accurately modeling the metabolism of ribose-derived carbons in eukaryotes. nsf.gov |

| Biomass Equation | A lumped reaction representing the withdrawal of metabolic precursors for cell growth. | Accounts for the use of ribose-derived carbons in the synthesis of nucleotides, amino acids, and other macromolecules. d-nb.info |

| Measured Fluxes | Experimentally determined rates of substrate uptake and product secretion. | Provide constraints for the model, improving the accuracy of flux estimations. |

Algorithms for Interpreting Isotopic Labeling Patterns and Flux Estimation

Once a metabolic model is established and isotopic labeling data are acquired, sophisticated algorithms are required to estimate the intracellular fluxes. The core of this process involves finding the set of fluxes that best explains the measured mass isotopomer distributions (MIDs) of key metabolites. researchgate.net

Two primary algorithmic approaches exist for 13C-MFA:

Optimization Approach: This is the most common method. It involves iteratively adjusting the flux values within the model to minimize the difference between the computationally simulated and experimentally measured MIDs. psu.edu This is a non-linear optimization problem due to the complex relationship between fluxes and isotopic labeling. psu.edu

Direct Approach: This method aims to derive a system of linear equations that constrain the fluxes based on the isotopic labeling data. psu.edu While computationally less intensive, it may not always be able to resolve all fluxes in complex networks. psu.edu

Several software packages have been developed to implement these algorithms, such as Metran, 13CFLUX2, and INCA. springernature.com These tools take the metabolic network model, atom transitions, and experimental data as input and perform the complex calculations necessary to estimate fluxes and their statistical confidence intervals. nih.govspringernature.com A key development in this area is the use of Elementary Metabolite Unit (EMU) based methods, which can significantly speed up the computational process, making the analysis of large-scale metabolic networks more feasible. nih.gov

The process of flux estimation is iterative. utah.edu If the initial model does not provide a good fit to the experimental data, the model may need to be revised, or additional experiments may be required. utah.edu

Table 2: Major Algorithmic Steps in 13C-Metabolic Flux Analysis

| Step | Description | Key Considerations |

| Data Input | Providing the metabolic model, atom transitions, and measured isotopic labeling data. | The quality and completeness of the input data are critical for accurate results. |

| Flux Simulation | For a given set of fluxes, the algorithm simulates the resulting mass isotopomer distributions. | This involves complex calculations tracking the flow of 13C atoms through the network. |

| Error Minimization | The simulated MIDs are compared to the measured MIDs, and the difference (error) is calculated. | A least-squares regression is typically used to quantify the error. nih.gov |

| Flux Estimation | The algorithm systematically searches for the set of fluxes that minimizes the error. | This is a non-linear optimization problem requiring robust numerical solvers. |

| Statistical Analysis | The confidence intervals for the estimated fluxes are calculated. | This provides a measure of the precision and reliability of the flux estimates. springernature.com |

Optimal Experimental Design Strategies for 13C-Metabolic Flux Analysis using this compound

The precision of the estimated fluxes in a 13C-MFA study is highly dependent on the choice of the isotopic tracer. researchgate.net Therefore, a critical aspect of computational and theoretical 13C-MFA is optimal experimental design (OED). OED aims to identify the tracer, or combination of tracers, that will provide the most information about the fluxes of interest. researchgate.net

For studies utilizing D-Ribose, OED would involve in silico simulations to determine if this compound is indeed the optimal tracer for a specific biological question. researchgate.net This process typically involves:

Defining a pre-existing flux map or a range of possible flux distributions. This provides the basis for the simulations.

Simulating the labeling patterns that would result from a variety of different 13C-labeled ribose tracers.

Evaluating the "information content" of each tracer. This is often done by calculating the expected confidence intervals of the target fluxes. Tracers that result in smaller confidence intervals are considered more informative.

Recent advancements in OED have led to the development of rational algorithms for tracer selection, moving beyond simple trial-and-error approaches. researchgate.net These methods can systematically screen a large number of potential tracers to identify the optimal choice for a given metabolic network and research question. researchgate.net For example, studies have shown that for analyzing central carbon metabolism in mammalian cells, a combination of [1,2-13C2]glucose and [U-13C5]glutamine can provide highly precise flux estimates. nih.govmit.edu A similar rationale would be applied to determine the optimal ribose tracer.

Furthermore, the concept of parallel labeling experiments, where cells are grown in separate cultures with different isotopic tracers, has been shown to significantly improve the accuracy and resolution of flux analysis. springernature.com OED can be used to design the optimal set of parallel experiments to maximize the information gained.

Table 3: Framework for Optimal Experimental Design with this compound

| Step | Description | Example Application |

| Define Objective | Clearly state the metabolic pathway or specific fluxes of interest. | To precisely quantify the flux through the oxidative vs. non-oxidative branches of the pentose phosphate pathway. |

| In Silico Simulation | Use the metabolic network model to simulate labeling patterns from various 13C-ribose tracers. | Compare the simulated labeling of key metabolites (e.g., lactate (B86563), amino acids) from [1-13C]ribose, [2,5-13C2]ribose, and [U-13C5]ribose. |

| Evaluate Tracer Performance | Assess the precision of flux estimates for each simulated tracer experiment. | Calculate the confidence intervals for the pentose phosphate pathway fluxes for each tracer. The tracer yielding the narrowest intervals is preferred. |

| Select Optimal Tracer | Choose the tracer or combination of tracers that provides the most information for the defined objective. | This compound might be selected if it provides superior resolution for distinguishing between transketolase and transaldolase activities. |

Advanced Research Applications and Future Trajectories

Integration of ¹³C-Labeled D-Ribose Tracing with Multi-Omics Data for Systems Biology

Systems biology aims to understand the complex interactions within a biological system by integrating diverse datasets. Combining ¹³C-labeled D-ribose tracing with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing and validating comprehensive metabolic models. The ¹³C labeling data offers a dynamic view of metabolic fluxes, which serves to constrain and refine models built upon static 'omics' information. plos.org

This integrated approach allows researchers to connect gene expression levels with actual pathway activities. For example, transcriptomic analysis might reveal the upregulation of genes in the pentose (B10789219) phosphate (B84403) pathway, but ¹³C-ribose tracing can confirm whether this results in an increased flux towards nucleotide synthesis or if the pathway's activity is regulated post-transcriptionally. nih.govplos.org Studies have successfully combined ¹³C metabolomics with transcriptomics to identify metabolic checkpoints that regulate cellular states, such as the differentiation and exhaustion of human T cells. nih.gov

A key application is in ¹³C Metabolic Flux Analysis (¹³C-MFA), where the isotopic labeling patterns of intracellular metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com This data is then used to calculate the rates of enzymatic reactions throughout the metabolic network. vanderbilt.edu When integrated with genome-scale models (GEMs), this provides a system-wide perspective on cellular metabolism. plos.org For instance, ¹³C labeling from ribose can be tracked into RNA, and the turnover of these molecules can be correlated with proteomics data to understand the complete flow of genetic information from transcription to protein synthesis. nih.govnih.gov Recent work has demonstrated the feasibility of applying global ¹³C tracing and MFA to ex vivo human liver tissue, integrating metabolomics and proteomics to build robust models of organ-level metabolism. nih.gov

| Study Area | ¹³C Tracer(s) | Integrated 'Omics' Data | Key Findings | Reference |

|---|---|---|---|---|

| Human T Cell Differentiation | U-¹³C-Glucose | Transcriptomics, Metabolomics | Identified metabolic checkpoints in glycolysis and the TCA cycle; differentiation was linked to aerobic glycolysis and anabolism. | nih.gov |

| E. coli Metabolism | ¹³C-Glucose | Genome-Scale Models (GEMs) | Developed a method (2S-¹³C MFA) to constrain genome-scale models using ¹³C data, improving flux prediction accuracy over standard FBA. | plos.org |

| Cancer Cell Metabolism | ¹³C-Glucose, ¹³C-Glutamine | Transcriptomics, Metabolomics | Developed a parsimonious ¹³C-MFA (p¹³CMFA) approach to integrate gene expression data for more accurate flux estimations. | plos.org |

| Human Liver Metabolism (ex vivo) | Deep ¹³C-Labeling (Glucose, Amino Acids) | Metabolomics, Proteomics | Quantified metabolic fluxes in intact human liver tissue, revealing high gluconeogenic and protein turnover rates. | nih.gov |

Development of Novel Hybrid Isotope Tracers and Methodologies

To probe increasingly complex metabolic questions, researchers are developing novel hybrid isotope tracers and methodologies. These approaches move beyond the use of a single type of isotope in one molecule. Hybrid strategies can involve:

Dual-labeled molecules: Synthesizing tracer molecules that contain more than one type of stable isotope, such as both ¹³C and deuterium (B1214612) (²H). Chemi-enzymic methods used to produce ¹³C-labeled D-ribose can be adapted to incorporate ²H or other stable isotopes, creating powerful tools for simultaneously tracing carbon and hydrogen atoms through metabolic pathways. tandfonline.comresearchgate.net

Co-administration of tracers: Using multiple, distinctly labeled substrates in the same experiment. For example, an experiment might use [1-¹³C]-D-ribose alongside [2-¹³C]-D-glucose. nih.govnih.gov This allows for the precise dissection of converging metabolic pathways. The ¹³C from ribose directly enters the pentose phosphate pathway, while the ¹³C from glucose is processed through glycolysis first. By analyzing the resulting labeling patterns in downstream metabolites like amino acids, researchers can quantify the relative contributions of different pathways with high accuracy. nih.govnih.gov

Multi-element tracing: Combining tracers for different elements, such as ¹³C for carbon and ¹⁵N for nitrogen. This is particularly powerful for studying the interplay between carbon and nitrogen metabolism, for example, in the synthesis of nucleotides, which require both a ribose sugar (carbon) and a nitrogenous base.

These advanced methods are enabled by high-resolution mass spectrometry, which can distinguish between metabolites labeled with different isotopes (e.g., ¹³C vs. ²H) based on their precise mass defects. nih.gov The concurrent administration of multiple tracers has been successfully used in in vivo studies in both animals and humans to simultaneously measure fluxes through glycolysis, the TCA cycle, and anaplerotic pathways, providing a comprehensive picture of systemic metabolism from a single experiment. nih.gov

| Methodology | Description | Research Application | Reference |

|---|---|---|---|

| Dual Isotope Labeling (e.g., ¹³C and ²H) | A single precursor molecule (e.g., D-ribose) is synthesized with both carbon-13 and deuterium isotopes. | Simultaneously traces the fate of the carbon skeleton and redox reactions involving hydrogen transfer (e.g., NADPH production in the PPP). | tandfonline.comnih.gov |

| Co-administration of ¹³C Tracers | Two or more different ¹³C-labeled substrates (e.g., [1-¹³C] D-ribose and [2-¹³C] D-glucose) are supplied to the system. | Resolves fluxes from converging pathways with greater precision; allows for customized labeling of specific amino acid positions for NMR studies. | nih.govnih.gov |

| Multi-Element Isotope Tracing (e.g., ¹³C and ¹⁵N) | Substrates labeled with different elements (e.g., ¹³C-glucose/ribose and ¹⁵N-glutamine) are used together. | Integrates the study of distinct but interconnected metabolic networks, such as central carbon metabolism and amino acid/nucleotide synthesis. | creative-proteomics.com |

| Dynamic Labeling with Hybrid Tracers | Measures the rate of isotope incorporation over time using hybrid tracer approaches. | Provides insights into pathway dynamics and metabolite turnover rates, which cannot be obtained from steady-state analysis. | vanderbilt.edunih.gov |

Emerging Research Avenues in Metabolic Engineering and Synthetic Biology Utilizing Labeled D-Ribose

The quantitative insights gained from ¹³C-labeled D-ribose tracing are directly applicable to the fields of metabolic engineering and synthetic biology. These disciplines aim to rationally design and modify microorganisms to produce valuable chemicals or to construct novel biological systems from the ground up.

In metabolic engineering , the goal is to optimize cellular metabolism for the overproduction of a target compound, such as D-ribose itself, which has applications in the pharmaceutical and food industries. nih.govresearchgate.net By using ¹³C tracers, engineers can perform metabolic flux analysis to identify bottlenecks in production pathways, pinpoint competing pathways that divert carbon away from the desired product, and discover targets for genetic modification (e.g., gene overexpression or knockout). vanderbilt.eduwikipedia.org For example, studies in Bacillus subtilis and Escherichia coli have used flux analysis to engineer strains that efficiently produce D-ribose from glucose or xylose by modifying enzymes like transketolase at the core of the pentose phosphate pathway. researchgate.netoup.comnih.gov A novel "Izumoring strategy" has recently been demonstrated to produce D-ribose from D-xylose via a short, efficient, three-step enzymatic pathway, bypassing the complexities of the native PPP. nih.gov

In synthetic biology , researchers aim to build entirely new-to-nature pathways and even artificial cells. D-ribose and its derivatives are fundamental building blocks. For instance, computational tools can design novel biosynthetic pathways for producing chemicals from central metabolites like ribose-5-phosphate (B1218738). biorxiv.org A recent breakthrough in bottom-up synthetic biology involved the construction of an artificial cell capable of synthesizing the essential cofactor NADH. This was achieved by encapsulating a five-enzyme cascade that converts D-ribose into NADH, which could then power further metabolic reactions, such as amino acid synthesis. researchgate.net Such endeavors represent crucial steps toward creating autonomous synthetic cells with customized metabolic functions.

| Field | Application | Organism/System | Key Achievement | Reference |

|---|---|---|---|---|

| Metabolic Engineering | D-Ribose Production | Bacillus pumilus | Flux analysis revealed metabolic flexibility in the pentose phosphate pathway, enabling high-yield D-ribose production. | oup.com |

| Metabolic Engineering | D-Ribose Production from Xylose | Escherichia coli | Disruption of transketolase genes enabled the accumulation and production of D-ribose from xylose. | researchgate.net |

| Metabolic Engineering | Novel Pathway Demonstration | Enzymatic cascade (in vitro) | Demonstrated the first production of D-ribose from D-xylose using a synthetic three-step "Izumoring" pathway. | nih.gov |

| Synthetic Biology | NADH Regeneration | Artificial Cells | Constructed a five-enzyme pathway starting from D-ribose to synthesize NADH within an artificial cell. | researchgate.net |

| Synthetic Biology | Novel Pathway Design | Computational (in silico) | Used retrobiosynthesis tools to discover and analyze novel pathways for producing industrial chemicals from ribose-5-phosphate. | biorxiv.org |

Concluding Remarks

Current Impact and Contributions of D-Ribose-2,5-13C2 in Biochemical Research

This compound and other stable isotope-labeled compounds have become indispensable tools in modern biochemical and metabolic research. nih.gov They allow for a dynamic and quantitative understanding of metabolic pathways that is not possible with traditional biochemical assays that only measure metabolite concentrations. eurisotop.com The ability to trace the fate of individual atoms through complex metabolic networks provides a level of detail that has revolutionized our understanding of cellular physiology in both health and disease. researchgate.net These tracers are critical for identifying novel metabolic pathways, quantifying pathway fluxes, and understanding how these fluxes are altered in different physiological and pathological states. nih.govacs.org

Prospective Role in Advancing the Fundamental Understanding of Cellular Metabolic Processes

The future of metabolic research lies in a systems-level understanding of how thousands of interconnected reactions are coordinated to maintain cellular function. Stable isotope tracers like this compound will be at the forefront of this research. nih.govresearchgate.net As analytical technologies continue to improve in sensitivity and resolution, it will become possible to perform increasingly complex tracing experiments in more physiologically relevant systems, including in vivo studies in animal models and even humans. researchgate.net This will provide unprecedented insights into the metabolic basis of diseases such as cancer, diabetes, and neurodegenerative disorders, and will be instrumental in the development of new therapeutic strategies that target metabolic pathways. oup.comcore.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.